4-(Ethoxymethyl)-1-prolylpiperidine
Description
4-(Ethoxymethyl)-1-prolylpiperidine is a piperidine derivative featuring an ethoxymethyl group at the 4-position and a prolyl moiety (a pyrrolidine-containing amino acid) at the 1-position. Piperidine derivatives are central to medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors.
Properties
IUPAC Name |
[4-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-5-8-15(9-6-11)13(16)12-4-3-7-14-12/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIFRQXEDTJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)-1-prolylpiperidine typically involves multiple steps, starting with the reaction of proline with ethyl chloroformate to form the ethoxymethyl derivative. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxymethyl)-1-prolylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(Ethoxymethyl)-1-prolylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Ethoxymethyl)-1-prolylpiperidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one ()
- Substituents : Acetyl, ethyl, and methoxyphenyl groups.
- Key Differences : Unlike the target compound, this analog lacks the ethoxymethyl and prolyl groups. The methoxyphenyl groups contribute to π-π interactions, while the acetyl group increases lipophilicity.
- Biological Relevance : Exhibits antimicrobial and anti-inflammatory activities, attributed to the electron-rich methoxyphenyl substituents .
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid ()
- Substituents : Ethoxycarbonyl (ester) and carboxylic acid groups.
- Key Differences : The ethoxycarbonyl group is more polar than ethoxymethyl, reducing BBB permeability. The carboxylic acid enhances solubility (Log S = -2.11) but limits membrane permeability.
1-(Ethoxymethyl)-2-methoxybenzene ()
- Substituents : Ethoxymethyl and methoxy groups on a benzene ring.
- Key Differences: Aromatic scaffold vs. piperidine. The ethoxymethyl group here contributes to "rosy" fragrance notes, highlighting its stability in formulations (>48 hours tenacity) .
Physicochemical Properties
*Estimated based on structural analogs.
Conformational Analysis
Piperidine rings often adopt chair or boat conformations. The prolyl group in the target compound may induce puckering (see ), altering binding pocket compatibility. In contrast, 1-(Ethoxycarbonyl)... adopts a planar conformation due to steric effects from the carboxylic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
